2-アミノ-4-クロロ-6-(トリフルオロメチル)ピリミジン

概要

説明

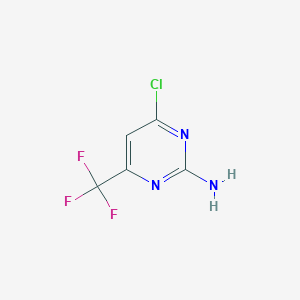

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine (ACTP) is a heterocyclic organic compound belonging to the pyrimidine family. It is a colorless solid that is soluble in organic solvents. ACTP is a versatile building block in organic synthesis and has been used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds.

科学的研究の応用

薬理学的用途

2-アミノ-4-クロロ-6-(トリフルオロメチル)ピリミジンを含むピリミジン誘導体は、その構造的多様性の高さから治療分野で広く応用されてきました . これらは、骨髄性白血病、乳がん、特発性肺線維症、抗菌、抗真菌、抗寄生虫、利尿、抗腫瘍、抗フィラリア、DNAトポイソメラーゼII阻害剤、抗結核剤、抗マラリアおよび抗プラスモジウム、抗炎症および鎮痛作用、抗HIV、心臓血管薬および降圧薬、抗潰瘍薬、毛髪疾患作用、カルシウム感知受容体拮抗薬、DPP-IV阻害剤、抗糖尿病薬、強力なアデノシンA2a受容体作動薬または拮抗薬作用、TLR8またはインターフェロンベータ(IFN-β)モジュレーター、眼房動脈の血管弛緩および網膜神経節細胞の神経保護、3-ヒドロキシ-3-メチルグルタリル-コエンザイムA(HMG-CoA)還元酵素阻害剤および冠状動脈性心臓病治療薬、抗がん剤、ビタミンB1の重要な中間体、ピルビン酸デヒドロゲナーゼキナーゼ阻害剤など、幅広い生物学的活性を示しています .

抗炎症作用

2-アミノ-4-クロロ-6-(トリフルオロメチル)ピリミジンを含むピリミジンは、強力な抗炎症作用を示すことが報告されています . これらの効果は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなど、重要な炎症性メディエーターの発現と活性に対する阻害反応によるものです .

合成アプローチ

さまざまな置換基を持つ中央ユニットとしてピリミジンを有する、選択されたFDA承認薬の調製に適用される合成アプローチを詳細に検討します . 薬物類似性およびADME-Tox特性が向上した分子を提供する、新規な合成方法論に特に注目します .

構造活性相関(SAR)

ピリミジン誘導体の構造活性相関(SAR)について詳細に考察されています . 詳細なSAR分析と展望を組み合わせることで、最小限の毒性で抗炎症活性を高めた新規ピリミジンアナログを合成するための手がかりが得られます .

NF-κBおよびAP-1阻害剤

溶液相での平行合成およびハイスループット評価により、いくつかの新規な2-クロロ-4-(トリフルオロメチル)ピリミジン-5-N-(3′,5′-ビス(トリフルオロメチル)フェニル)カルボキサミドが、NF-κBおよびAP-1阻害剤として認識されました . 試験された誘導体は、IL-2およびIL-8レベルの両方とも阻害することが観察されました<a aria-label="2: Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors2" data-citationid="d3b23b26-b3c8-cd4d-5e4e-b9b89d2683f9-30" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra1065

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

生化学分析

Biochemical Properties

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis and metabolism. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic pathways. The compound’s trifluoromethyl group is particularly important in these interactions, as it can influence the compound’s binding affinity and specificity .

Cellular Effects

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by affecting the synthesis and degradation of nucleotides .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. The trifluoromethyl group of the compound plays a crucial role in these interactions, as it can enhance the compound’s binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function after prolonged exposure to the compound .

Dosage Effects in Animal Models

The effects of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for nucleotide synthesis and metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can inhibit or activate enzymes involved in the synthesis of pyrimidine nucleotides, leading to changes in the levels of these metabolites .

Transport and Distribution

The transport and distribution of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine within cells and tissues are important for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its activity and function .

Subcellular Localization

The subcellular localization of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism .

特性

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-1-2(5(7,8)9)11-4(10)12-3/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUVGFJXHOHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517740 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-60-2 | |

| Record name | 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

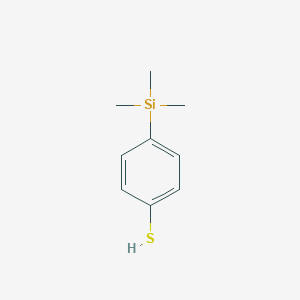

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)